
1-Pyrrolidin-2-(3'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl
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Overview
Description
1-Pyrrolidin-2-(3’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl is a synthetic organic compound that belongs to the class of substituted pyrrolidines This compound is characterized by the presence of a pyrrolidine ring, a chlorophenyl group, and a carbobenzyloxy (cbz) protected N-methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidin-2-(3’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-aminobutyric acid derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorobenzene derivative.
Protection of the Amino Group: The amino group is protected using a carbobenzyloxy (cbz) group to prevent unwanted side reactions during subsequent steps.
N-Methylation: The protected amino group is then methylated using a suitable methylating agent such as methyl iodide.
Deprotection and Final Assembly: The cbz group is removed under acidic conditions, and the final compound is assembled and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidin-2-(3’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-Pyrrolidin-2-(3’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl has several applications in scientific research:
Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Pharmacology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Biochemistry: Used in the study of enzyme interactions and metabolic pathways.
Industrial Chemistry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Pyrrolidin-2-(3’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to neurotransmitter receptors, modulating their activity and affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Pyrrolidin-2-(3’-chlorophenyl)-2-(n-cbz-N-ethyl)amino-ethane HCl: Similar structure with an ethyl group instead of a methyl group.
1-Pyrrolidin-2-(3’-bromophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl: Similar structure with a bromophenyl group instead of a chlorophenyl group.
1-Pyrrolidin-2-(3’-chlorophenyl)-2-(n-boc-N-methyl)amino-ethane HCl: Similar structure with a boc protecting group instead of a cbz group.
Uniqueness
1-Pyrrolidin-2-(3’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and the cbz-protected N-methylamino group makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
benzyl N-[1-(3-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2.ClH/c1-23(21(25)26-16-17-8-3-2-4-9-17)20(15-24-12-5-6-13-24)18-10-7-11-19(22)14-18;/h2-4,7-11,14,20H,5-6,12-13,15-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSKFXNCPRAKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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